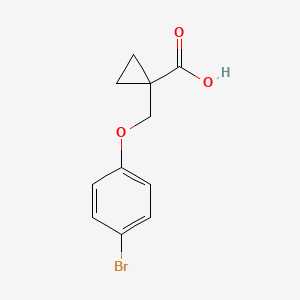

1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid

Descripción

1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid (CAS 345965-52-8) is a cyclopropane-containing carboxylic acid derivative with a 4-bromophenoxymethyl substituent. Its IUPAC name is 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, and it is characterized by a cyclopropane ring fused to a carboxylic acid group and a brominated aromatic ether moiety. Key physical properties include a density of 1.671 g/cm³, a solid appearance, and an assay purity of ≥98.0% . This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in the development of cannabinoid receptor modulators and other bioactive molecules .

Propiedades

IUPAC Name |

1-[(4-bromophenoxy)methyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-8-1-3-9(4-2-8)15-7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZDXXPBNOCKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(COC2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthesis Approach

The general approach to synthesizing 1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid involves the reaction of cyclopropanecarboxylic acid or its derivatives with 4-bromophenol. This process can be facilitated by various solvents and catalysts to enhance reaction rates and selectivity.

Specific Synthesis Steps

Preparation of Cyclopropanecarboxylic Acid Derivatives : Cyclopropanecarboxylic acid can be prepared through several methods, including the oxidation of cyclopropanecarboxaldehyde with molecular oxygen. Alternatively, cyclopropanecarboxylic acid esters can be synthesized from γ-butyrolactone via a series of reactions involving chlorination and cyclization.

Reaction with 4-Bromophenol : The cyclopropanecarboxylic acid derivative is then reacted with 4-bromophenol in the presence of a suitable solvent and catalyst. Solvents like dichloromethane or acetonitrile are commonly used to enhance solubility and reaction rates.

Catalysts and Conditions

Catalysts : The choice of catalyst can significantly affect the yield and purity of the product. Common catalysts include alkylbenzenesulfonic acids, which are used in the acidolysis of cyclopropanecarboxylic acid esters.

Reaction Conditions : The reaction typically requires heating to temperatures between 50°C to 150°C, depending on the specific conditions and catalysts used.

Data and Research Findings

Synthesis Yield and Purity

| Method | Yield | Purity | Solvent/Catalyst |

|---|---|---|---|

| Acidolysis | Up to 90% | Up to 99.4% | Formic acid, alkylbenzenesulfonic acids |

| Direct Coupling | Variable | High | Dichloromethane, acetonitrile |

Challenges and Considerations

Safety Concerns : Handling hazardous chemicals such as hydrogen chloride and sodium metal requires careful safety measures.

Environmental Impact : The use of chlorinated solvents like dichloromethane poses environmental concerns, necessitating the exploration of greener alternatives.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Nucleophilic Substitution: Formation of substituted phenoxymethyl-cyclopropane derivatives.

Oxidation: Formation of 4-bromophenoxymethyl-cyclopropanecarboxaldehyde or 4-bromophenoxymethyl-cyclopropanecarboxylic acid.

Reduction: Formation of 1-(4-bromophenoxymethyl)-cyclopropanol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid has been identified as a useful intermediate in the synthesis of pharmaceutical compounds. Specifically, it serves as a precursor in the development of drugs targeting various diseases, including cancer and inflammatory conditions. Its structural features allow for modifications that can enhance biological activity and selectivity.

Case Study: Leukotriene C4 Synthase Inhibition

Research has indicated that derivatives of cyclopropane carboxylic acids, including this compound, exhibit inhibitory effects on leukotriene C4 synthase, an enzyme implicated in inflammatory responses. This inhibition is crucial for developing treatments for conditions such as asthma and allergic reactions .

Synthetic Organic Chemistry

Reagent in Organic Synthesis

The compound is utilized as a reagent in various organic synthesis reactions. Its cyclopropane moiety provides unique reactivity patterns that are advantageous for constructing complex organic molecules. The bromophenyl group enhances electrophilic character, making it a valuable building block in synthetic pathways.

Synthesis of Complex Molecules

In synthetic chemistry, this compound can be employed to create complex structures through coupling reactions or as part of multi-step syntheses. Its versatility allows chemists to explore diverse reaction conditions and mechanisms, leading to the discovery of new compounds with potential applications .

Material Science

Polymer Chemistry

The compound's unique chemical properties make it suitable for applications in polymer chemistry. It can be incorporated into polymer matrices to modify mechanical properties or enhance thermal stability. The bromine atom can also facilitate further chemical modifications, allowing for the design of functionalized polymers with specific characteristics.

Case Study: Development of Functional Polymers

Recent studies have explored the incorporation of cyclopropane derivatives into polymer networks to create materials with tailored functionalities. These materials show promise in applications ranging from drug delivery systems to advanced coatings .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development (e.g., leukotriene C4 synthase inhibition) | Potential anti-inflammatory properties |

| Synthetic Organic Chemistry | Reagent for complex molecule synthesis | Versatile building block for diverse reactions |

| Material Science | Incorporation into polymers | Enhanced mechanical properties and thermal stability |

Mecanismo De Acción

The mechanism of action of 1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with biological macromolecules, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity. The phenoxymethyl linkage allows for flexibility and proper orientation of the functional groups, facilitating interactions with enzymes or receptors.

Comparación Con Compuestos Similares

Table 1: Structural Analogues and Key Properties

Key Observations :

- Halogen Substitution : Bromo and chloro substituents increase molecular weight and density compared to fluoro or methoxy groups. For example, the 4-bromo derivative has a density of 1.671 g/cm³ , while the 4-methoxy analog is less dense (1.240 g/cm³ ) .

- Electronic Effects : Electron-withdrawing groups (e.g., bromo, chloro) lower the pKa of the carboxylic acid group compared to electron-donating groups (e.g., methoxy). The 4-methoxy derivative has a pKa of 4.67 , while the 4-chloro-2-fluoro analog has a lower pKa of 3.81 .

Metabolic Pathways

Cyclopropanecarboxylic acids undergo ring cleavage via microbial metabolism. Key findings:

- Intermediate Formation : Cyclopropanecarboxylate-X, identified as a carnitine conjugate, is a critical intermediate in Fusarium oxysporum metabolism. This contrasts with earlier hypotheses suggesting coenzyme A involvement .

Challenges and Impurities

Actividad Biológica

1-(4-Bromophenoxymethyl)-cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a cyclopropane ring substituted with a bromophenyl group and a carboxylic acid functional group. Its molecular formula is CHBrO, with a molecular weight of approximately 241.08 g/mol. The presence of the bromine atom in the aromatic ring likely influences its biological activity by altering electronic properties and steric effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of cyclopropane carboxylic acids have been shown to possess activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Properties

The compound has been studied for its potential anti-inflammatory effects. It may interact with specific inflammatory pathways, potentially inhibiting pro-inflammatory cytokines or modulating immune responses. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

GPR120 Modulation

Recent studies have highlighted the role of this compound as a modulator of GPR120, a G protein-coupled receptor involved in metabolic regulation. Modulation of GPR120 can influence insulin sensitivity and lipid metabolism, making this compound a candidate for therapeutic applications in diabetes and obesity management .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : Its interaction with GPR120 suggests a mechanism where it influences signaling pathways related to glucose homeostasis and lipid metabolism.

- Cytotoxicity : While some derivatives show low cytotoxicity, others may exhibit harmful effects on mammalian cells, necessitating careful evaluation during therapeutic development .

Case Studies

- Antimicrobial Testing : In vitro studies have demonstrated that cyclopropane carboxylic acids can achieve Minimum Inhibitory Concentrations (MICs) against common bacterial strains, indicating their potential as antimicrobial agents .

- Inflammation Models : Animal models treated with compounds similar to this compound showed reduced markers of inflammation, supporting its use in anti-inflammatory therapies .

- Diabetes Research : Studies investigating the modulation of GPR120 have shown that compounds affecting this receptor can improve insulin sensitivity in diabetic models, highlighting the therapeutic potential of this class of compounds .

Data Summary Table

Q & A

Q. Key Variables :

- Temperature: Elevated temperatures (80–100°C) improve reaction kinetics but may lead to decomposition of the cyclopropane ring.

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying to avoid side reactions.

- Yield Optimization: Typical yields range from 40–60%, with impurities often arising from incomplete oxidation or ring-opening side reactions .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the cyclopropane ring (δ 0.8–1.5 ppm for cyclopropane protons) and bromophenyl group (δ 7.3–7.6 ppm aromatic protons). Compare with reference data for structurally similar compounds (e.g., 3-(4-bromophenyl)propanoic acid) .

- HPLC-MS : Assess purity using a C18 column with UV detection at 254 nm. Retention time and mass spectra (expected [M-H]⁻ ion at m/z ~281) should align with synthetic expectations .

- Elemental Analysis : Verify stoichiometry (C, H, Br, O) with ≤0.4% deviation from theoretical values .

Q. Common Pitfalls :

- Residual solvents (DMF, DMSO) may interfere with NMR; lyophilize samples prior to analysis.

- Cyclopropane rings are prone to thermal degradation during GC-MS; HPLC is preferred .

Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer:

Contradictions often arise from conformational isomerism or impurity co-elution :

- Dynamic NMR : Perform variable-temperature NMR to detect ring strain-induced conformational changes (e.g., cyclopropane ring puckering) .

- 2D-COSY/HMBC : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, the methylene group (-CH₂-) in the phenoxymethyl chain should show cross-peaks with the cyclopropane carbons .

- Spiking Experiments : Add a reference standard (e.g., 4-bromophenylacetic acid) to confirm retention times in HPLC and rule out co-eluting impurities .

Case Study : A reported δ 1.2 ppm triplet (cyclopropane protons) in one study vs. a δ 1.0 ppm singlet in another may indicate differences in sample preparation (e.g., solvent polarity, temperature) .

Advanced: What strategies optimize the stability of this compound under long-term storage?

Methodological Answer:

- Storage Conditions : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent oxidation of the cyclopropane ring or bromophenyl group .

- Lyophilization : Freeze-dry the compound to remove residual solvents (e.g., DMF), which can catalyze degradation.

- Stability Monitoring : Use accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC-MS to track degradation products (e.g., ring-opened derivatives) .

Q. Degradation Pathways :

- Hydrolysis of the ether linkage under acidic/basic conditions.

- Photodegradation of the bromophenyl group under UV light .

Advanced: How can computational modeling (e.g., DFT) predict reactivity in downstream derivatization reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model the electron density of the cyclopropane ring and bromophenyl group. Key parameters:

- MD Simulations : Study solvation effects in common reaction solvents (e.g., DMSO vs. THF) to optimize reaction coordinates for esterification or amidation .

Case Study : Simulations of the carboxylic acid group’s pKa (~2.8) can guide pH-dependent solubility in biological assays .

Basic: What biological assay designs are appropriate for screening this compound’s activity?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with a Michaelis-Menten kinetic model. Monitor IC₅₀ values at varying concentrations (1–100 µM) .

- Antimicrobial Screening : Employ broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a cytotoxicity control (e.g., HEK293 cells) .

Q. Data Interpretation :

- Compare with structurally related compounds (e.g., 4-carboxyphenylboronic acid) to establish structure-activity relationships (SAR) .

Advanced: How do researchers address conflicting reports on this compound’s solubility in aqueous vs. organic media?

Methodological Answer:

- Solubility Profiling : Use shake-flask method with UV/Vis quantification. For example:

- Co-solvent Systems : Optimize using PEG-400 or cyclodextrins for in vivo studies.

- Contradiction Resolution : Discrepancies may arise from polymorphic forms; characterize crystallinity via XRD .

Advanced: What safety protocols are critical for handling brominated cyclopropane derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with brominated byproducts .

- Waste Disposal : Neutralize acidic/basic reaction mixtures before disposal. Brominated waste must be segregated and treated with NaHCO₃ to minimize environmental release .

- Emergency Procedures : In case of spills, use activated carbon for absorption and ventilate the area to prevent inhalation of volatile bromine species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.